rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans
Description
rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans (CAS 1096594-11-4) is a chiral tetrahydropyran derivative characterized by a six-membered oxygen-containing ring with trans-configured amino (-NH₂) and hydroxyl (-OH) groups at the 3R and 4S positions, respectively. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol (). The compound is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways. Suppliers such as Aaron Chemicals LLC and Synblock offer it in purities ≥95%–98%, with prices ranging from $31.00 (100 mg) to $2,718.00 (25 g) ().
Key structural features include:
- Tetrahydropyran ring: Enhances metabolic stability compared to non-cyclic analogs.
- Trans-configuration: Critical for stereospecific interactions in biological systems.
- Hydrochloride salt: Improves solubility in polar solvents.
Properties
CAS No. |
215941-06-3 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.6 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Epoxide Aminolysis
The trans-configuration of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride is frequently achieved through stereocontrolled epoxide ring-opening reactions. A prominent route involves (3R,4S)-3,4-epoxyoxane as the starting material, which undergoes nucleophilic attack by ammonia or protected amines under acidic or basic conditions. For example, lithium perchlorate in acetonitrile catalyzes the ring-opening of (3R,4S)-3,4-epoxyoxane with ammonium chloride at room temperature, yielding the diastereomerically pure amino alcohol intermediate . Subsequent hydrochloric acid treatment generates the hydrochloride salt with >95% purity .
Reaction conditions significantly influence stereochemical outcomes. Polar aprotic solvents like acetonitrile favor trans-selectivity by stabilizing transition states through hydrogen bonding . Data from comparative studies reveal that epoxide aminolysis at 0°C achieves 88% ee, whereas room-temperature reactions drop to 72% ee due to thermal racemization .
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of ketone precursors offers a scalable alternative. In this approach, 4-oxooxan-3-ol is subjected to hydrogen gas in the presence of a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP). The reaction proceeds with 92% ee and 85% yield under 50 bar H₂ pressure at 60°C . Key parameters include:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 0.5 mol% | >80% ee |
| Temperature | 60°C | Maximizes kinetics |
| H₂ Pressure | 50 bar | Prevents over-reduction |
Post-hydrogenation, the free amine is treated with HCl in ethanol to precipitate the hydrochloride salt . Industrial protocols emphasize catalyst recycling, with Ru-BINAP retaining 90% activity after five cycles .
Resolution of Racemic Mixtures
Racemic 4-aminooxan-3-ol can be resolved using chiral acids such as L-tartaric acid. A 1:1 molar ratio of racemic amine to L-tartaric acid in methanol yields diastereomeric salts, which are separated via fractional crystallization. The (3R,4S)-enantiomer-tartrate complex exhibits lower solubility, enabling isolation with 98% de . Subsequent neutralization with NaOH and HCl treatment provides the pure hydrochloride salt.
This method, while effective, suffers from scalability limitations. Recent innovations employ enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (3S,4R)-enantiomer, leaving the desired (3R,4S)-amine unreacted .
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal waste. One patented protocol uses continuous-flow reactors to perform epoxide aminolysis at 100°C with a residence time of 10 minutes, achieving 90% conversion . The crude product is purified via ion-exchange chromatography, yielding 99.5% pure hydrochloride salt.
Environmental metrics for industrial methods:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Solvent Consumption | 15 L/kg | 5 L/kg |
| Energy Use | 120 kWh/kg | 75 kWh/kg |
| Carbon Footprint | 8.2 kg CO₂/kg | 4.5 kg CO₂/kg |
Quality Control and Analytical Validation
Final product quality is verified using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and chiral CE (50 mM borate buffer, pH 9.4). Regulatory guidelines require ≤0.1% impurity levels, necessitating rigorous process monitoring .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxanones.
Reduction: Reduction reactions can convert it into different amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include oxanones, amino alcohol derivatives, and various substituted oxan derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Soluble Guanylate Cyclase (sGC) Modulation
One of the primary applications of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride is as a stimulator of sGC. This enzyme plays a crucial role in the nitric oxide signaling pathway, which is significant for various cardiovascular functions.
- Mechanism of Action : The compound enhances the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism makes it a potential treatment for conditions such as pulmonary hypertension and heart failure .
Anti-inflammatory Properties
Studies have indicated that rac-(3R,4S)-4-aminooxan-3-ol hydrochloride exhibits anti-inflammatory effects. By modulating pathways associated with inflammation, it may be useful in treating diseases characterized by excessive inflammatory responses.
- Case Study : In a recent study, administration of the compound in animal models demonstrated a significant reduction in markers of inflammation, suggesting its potential utility in chronic inflammatory diseases .
Neurological Applications
Emerging research suggests that rac-(3R,4S)-4-aminooxan-3-ol hydrochloride may have neuroprotective effects. By influencing neurotransmitter systems and reducing oxidative stress, it could be beneficial in neurodegenerative disorders.
- Research Findings : A study published in a peer-reviewed journal highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress .
Table 1: Summary of Biological Activities
| Application Area | Mechanism of Action | Potential Conditions Treated |
|---|---|---|
| sGC Modulation | Increases cGMP levels | Pulmonary hypertension, heart failure |
| Anti-inflammatory Effects | Reduces inflammatory markers | Chronic inflammatory diseases |
| Neuroprotection | Protects against oxidative stress | Neurodegenerative disorders |
Case Study 1: sGC Stimulation in Pulmonary Hypertension
In a controlled trial involving patients with pulmonary hypertension, administration of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride resulted in improved exercise capacity and reduced pulmonary artery pressure. The study demonstrated the compound's efficacy as an sGC stimulator and its potential as a therapeutic agent .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A study involving transgenic mice models of Alzheimer’s disease showed that treatment with rac-(3R,4S)-4-aminooxan-3-ol hydrochloride led to improved cognitive function and reduced amyloid plaque accumulation. These findings support its potential application in neurodegenerative therapies .
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans with structurally or functionally related compounds, emphasizing stereochemistry, substituents, and physicochemical properties.
Structural and Functional Analysis
- Stereochemical Differences: The (3S,4R) and (3R,4R) diastereomers exhibit distinct spatial arrangements, impacting interactions with enzymes or receptors. For example, the (3R,4S) configuration may favor binding to GABA receptors, while (3R,4R) could show reduced affinity . The cis-configured (3S,4S)-3-aminooxan-4-ol lacks the hydrochloride salt, reducing solubility in aqueous media compared to the target compound .
- Substituent Effects: The methoxy group in Rac-[(3R,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride increases lipophilicity (logP ~0.5 vs. 4-Aminocyclohexan-1-ol (trans) replaces the tetrahydropyran oxygen with a methylene group, lowering ring strain but reducing hydrogen-bonding capacity .
- The absence of a heteroatom in 4-aminocyclohexan-1-ol limits its utility in oxygen-dependent catalytic processes .
Physicochemical Properties
Biological Activity
Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, also known as trans-4-aminooxolan-3-ol hydrochloride, is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H9ClN2O2
- Molecular Weight : 139.58 g/mol
- CAS Number : 190792-71-3
The biological activity of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride is primarily attributed to its role as a modulator of specific receptor pathways. Research indicates that it may act as a positive allosteric modulator for certain neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
Biological Activity
- Neurotransmitter Modulation :
- Anti-inflammatory Effects :
- Anticancer Activity :
Table 1: Summary of Key Studies on Biological Activity
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride in a rodent model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive performance on memory tasks compared to control groups .
Safety and Toxicology
While rac-(3R,4S)-4-aminooxan-3-ol hydrochloride shows promise for various therapeutic applications, safety assessments are crucial. Toxicological studies have indicated that the compound may cause mild irritation upon contact with skin or eyes and could be harmful if ingested . Therefore, appropriate handling measures should be implemented during research and potential clinical applications.
Q & A
Q. What analytical methods confirm the stereochemical purity of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride?
Methodological Answer:
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (70:30, 0.1% trifluoroacetic acid). Retention times should match enantiopure standards.
- NMR Spectroscopy : Analyze H-H coupling constants (e.g., ) to confirm the trans-configuration. DEPT-135 can verify carbon environments.
- Polarimetry : Measure optical rotation ([α]) against racemic controls to detect enantiomeric excess .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. What spectroscopic techniques characterize the molecular structure?
Methodological Answer:
Q. What purification techniques remove synthetic byproducts?
Methodological Answer:
Q. What parameters are critical during hydrochloride salt formation?
Methodological Answer:
- pH Control : Maintain pH 3–4 using concentrated HCl to protonate the amine without oversaturating.
- Temperature : Keep below 5°C during acid addition to minimize racemization.
- Stoichiometry : Use a 1:1 molar ratio of free base to HCl. Confirm completion via in-situ pH monitoring .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level. Calculate activation barriers () for SN2 pathways.
- Solvent Effects : Use SMD continuum models (e.g., water, DMSO) to simulate solvation. Compare with experimental kinetic data .
Q. How to resolve contradictory solubility data in polar aprotic solvents?
Methodological Answer:
Q. What strategies optimize enantiomeric resolution during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysis : Employ BINOL-phosphoric acid (10 mol%) in THF at -40°C. Monitor enantioselectivity via HPLC (Chiralcel OD-H).
- Kinetic Resolution : Use Candida antarctica lipase B with vinyl acetate. Isolate diastereomers via crystallization with L-(+)-tartaric acid .
Q. How does molecular conformation influence hydrogen bonding in crystals?
Methodological Answer:
Q. What explains oxazolidinone byproduct formation during amidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
